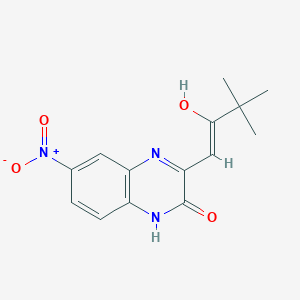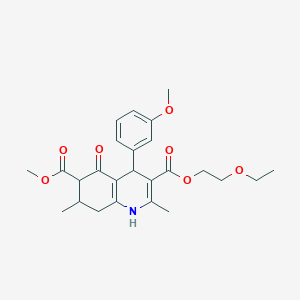
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most promising areas of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, there is also potential for the development of new neuroprotective agents based on this compound, which could have significant implications for the treatment of neurodegenerative diseases.
Synthesemethoden
Several methods have been developed for the synthesis of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most commonly used methods involves the reaction of 2-nitroaniline with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then subjected to a series of reactions with various reagents to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)12(18)7-11-13(19)16-9-5-4-8(17(20)21)6-10(9)15-11/h4-7,18H,1-3H3,(H,16,19)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHRYHQFKJSIY-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![3-pyridinyl(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)





![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6106453.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)